molecular formula C19H26N2O3 B3847357 1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one

1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one

Cat. No. B3847357
M. Wt: 330.4 g/mol
InChI Key: FSDCUZODGNJNOY-UHFFFAOYSA-N
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Description

1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one is a compound that has gained attention in scientific research due to its potential use in various fields. This compound is also known as TBN-9 and is a diazepinone derivative. In

Mechanism of Action

The mechanism of action of TBN-9 is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the brain. The increased activity of GABA leads to a decrease in the excitability of neurons, which results in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TBN-9 has been found to have various biochemical and physiological effects. Studies have shown that TBN-9 increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood. TBN-9 has also been found to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

TBN-9 has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured in animal models. However, TBN-9 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. Additionally, TBN-9 has a short half-life, which means that it is quickly metabolized and eliminated from the body.

Future Directions

There are several future directions for the research on TBN-9. One of the significant areas of research is to understand the mechanism of action of TBN-9 in more detail. Additionally, more studies are needed to determine the optimal dosage and administration route of TBN-9. Further research is also needed to explore the potential use of TBN-9 in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one or TBN-9 is a compound that has gained attention in scientific research due to its potential use in the treatment of depression and anxiety disorders. TBN-9 acts as a positive allosteric modulator of GABA-A receptors, leading to anxiolytic and antidepressant effects. While TBN-9 has several advantages for lab experiments, such as easy synthesis and measurable effects, it also has some limitations, such as poor solubility in water and a short half-life. Future research on TBN-9 should focus on understanding its mechanism of action in more detail and exploring its potential use in the treatment of other neurological disorders.

Scientific Research Applications

TBN-9 has been found to have potential application in various scientific research fields. One of the significant applications of TBN-9 is in the treatment of depression and anxiety disorders. Studies have shown that TBN-9 has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-2-17(19(23)21-11-9-18(22)20-10-12-21)24-16-8-7-14-5-3-4-6-15(14)13-16/h7-8,13,17H,2-6,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDCUZODGNJNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(=O)NCC1)OC2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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